Vra-glcnac

Übersicht

Beschreibung

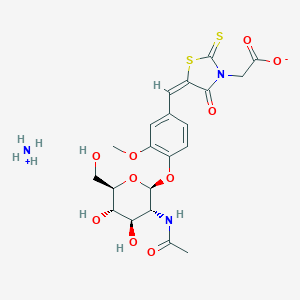

Vra-glcnac is a novel chromogenic substrate used for determining the activity of the enzyme N-acetyl-beta-D-glucosaminidase (EC 3.2.1.30) in human urine. This compound is prepared by the condensation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid . It has an intense absorption peak at 492 nm, making it highly sensitive for detecting enzyme activity .

Vorbereitungsmethoden

The synthesis of Vra-glcnac involves the condensation of vanillyl N-acetyl-beta-D-glucosaminide with rhodanine-3-ethanoic acid . The reaction conditions include maintaining a specific pH and temperature to ensure optimal yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Vra-glcnac undergoes several types of chemical reactions, including:

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

N-acetyl-beta-D-glucosaminidase Activity Measurement

Vra-glcnac is primarily utilized as a substrate in assays for measuring the activity of N-acetyl-beta-D-glucosaminidase (NAG), an enzyme implicated in various pathological conditions, including kidney disorders. Research indicates that the sensitivity of assays using this compound is superior to that of traditional substrates like MNP-GlcNAc. For instance, a study demonstrated that this compound assays could detect NAG activity with a Km value of 0.5 mmol/L at pH 4.5, making it particularly effective for urine samples from neonates .

| Substrate | Sensitivity | Km (mmol/L) | pH Range |

|---|---|---|---|

| This compound | High | 0.5 | 4.5 - 5.0 |

| MNP-GlcNAc | Moderate | Not specified | Not specified |

This enhanced sensitivity allows for better differentiation between normal and pathological states in patients, particularly in pediatric populations where early detection of renal dysfunction is critical .

Neurobiology

O-GlcNAcylation and Neurological Disorders

This compound plays a significant role in the study of O-GlcNAcylation, a post-translational modification that affects numerous proteins involved in cellular signaling and neuroprotection. Increased levels of O-GlcNAcylation have been linked to protective mechanisms against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For example, pharmacological interventions that elevate O-GlcNAcylation have shown promise in preventing neuronal loss under stress conditions .

A notable case study involved the identification of over 1,750 O-GlcNAc sites across various proteins in mouse brains using mass spectrometry techniques, highlighting the extensive role of O-GlcNAcylation in neuronal function and signaling pathways .

Therapeutic Potential

Inhibitors of O-GlcNAcase

The modulation of O-GlcNAcylation through inhibitors such as this compound has opened avenues for therapeutic strategies targeting diseases linked to dysregulated protein modifications. For instance, the use of O-GlcNAcase inhibitors has been shown to enhance O-GlcNAc levels significantly, which may contribute to improved outcomes in conditions like ischemia-reperfusion injury and certain cancers .

Recent studies suggest that compounds like Thiamet G, derived from earlier research on this compound, exhibit high potency and selectivity for human O-GlcNAcase, demonstrating potential for clinical applications aimed at restoring normal O-GlcNAc levels in pathological states .

Wirkmechanismus

The mechanism of action of Vra-glcnac involves its hydrolysis by N-acetyl-beta-D-glucosaminidase. The enzyme cleaves the glycosidic bond, releasing a phenol that can be detected spectrophotometrically at 492 nm . This reaction is highly specific and sensitive, allowing for accurate measurement of enzyme activity in biological samples .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Vra-GlcNAc, a derivative of N-acetylglucosamine (GlcNAc), has garnered attention in recent research due to its potential biological activities, particularly in the context of enzymatic assays and its role in cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is primarily utilized as a substrate in enzymatic assays for N-acetyl-beta-D-glucosaminidase (NAGase), an enzyme involved in the degradation of glycoproteins and glycolipids. Its structure allows it to be specifically cleaved by NAGase, facilitating the measurement of enzyme activity in various biological samples, including urine from neonates .

2.1 NAGase Assays

Recent studies have demonstrated the efficacy of this compound as a substrate in colorimetric assays for measuring NAGase activity. For instance, one study compared two new colorimetric methods using this compound and MNP-GlcNAc as substrates, revealing that this compound exhibited higher analytical sensitivity .

Table 1: Comparison of Substrates for NAGase Activity Measurement

| Substrate | Sensitivity | Sample Type |

|---|---|---|

| This compound | High | Urine from neonates |

| MNP-GlcNAc | Moderate | Various biological fluids |

2.2 Mechanistic Insights

The mechanistic insights into how this compound interacts with NAGase show that it retains stability under physiological conditions, which is crucial for reliable assay results. The removal of low molecular weight urinary components did not significantly affect Vra-GlcNAcase activity, indicating its robustness as a substrate .

3. Biological Implications of O-GlcNAcylation

This compound is connected to O-GlcNAcylation, a post-translational modification that plays critical roles in various cellular processes. O-GlcNAcylation affects protein function, stability, and interactions, making it significant in metabolic regulation and disease states.

3.1 Role in Cellular Metabolism

O-GlcNAcylation is regulated by two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The dynamic balance between these enzymes influences cellular responses to nutrient availability and stress conditions . For example, increased O-GlcNAcylation has been linked to insulin resistance in adipocytes by impairing glucose utilization pathways .

Case Study: Insulin Resistance

A study showed that elevated levels of O-GlcNAcylation on insulin receptor substrates led to reduced phosphorylation and impaired signaling pathways, contributing to insulin resistance . This highlights the importance of monitoring O-GlcNAc levels in metabolic disorders.

4. Clinical Applications and Future Directions

The use of this compound in clinical settings could provide insights into metabolic diseases and conditions related to glycosylation abnormalities. Its application in diagnostic assays for conditions such as diabetes or obesity could enhance our understanding of these diseases.

4.1 Research Directions

Future research should focus on:

- Elucidating the specific pathways influenced by O-GlcNAcylation.

- Developing more sensitive assays using this compound for clinical diagnostics.

- Investigating the therapeutic potential of modulating O-GlcNAc levels in various diseases.

Eigenschaften

IUPAC Name |

azanium;2-[(5E)-5-[[4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3/b14-6+;/t13-,16-,17-,18-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMVWASOJLIAG-IYMWRXDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125261-87-2 | |

| Record name | VRA-GlcNAc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125261872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.